molecular formula C18H23N5O4S B4823324 N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4823324
M. Wt: 405.5 g/mol
InChI Key: GYTOXPZATWDYCC-UHFFFAOYSA-N
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Description

N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium acetate and various benzaldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N3-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[(1-methylpyrazole-3-carbonyl)amino]phenyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-22-11-9-16(21-22)18(25)20-15-7-5-14(6-8-15)19-17(24)13-4-3-10-23(12-13)28(2,26)27/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTOXPZATWDYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-(4-{[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}PHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

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